N-Methyl-4-(2-chloroacetamido)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of benzoic acid derivatives typically involves multi-step reactions, starting from simpler aromatic compounds or their functionalized precursors. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid involved the use of acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . These methods suggest that the synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid would likely involve a targeted functionalization of a benzoic acid precursor, possibly through acetylation and chlorination steps.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and MS. For example, the structure of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide was established using FTIR and FT-Raman spectra . Similarly, the structure of newly synthesized compounds in other studies was confirmed by IR, NMR, and MS . These techniques would be essential in determining the molecular structure of N-Methyl-4-(2-chloroacetamido)benzoic acid, ensuring the correct placement of functional groups and overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is influenced by the substituents present on the aromatic ring. For instance, the presence of a methylsulfonyl group in 4-(methylsulfonyl)benzoic acid affects its reactivity and the conditions required for further chemical transformations . The introduction of an acetamido group, as seen in the synthesis of 3-acetamido-4-methyl benzoic acid derivatives, can lead to compounds with specific biological activities, such as inhibition of protein tyrosine phosphatase 1B . Therefore, the chemical reactions involving N-Methyl-4-(2-chloroacetamido)benzoic acid would need to be carefully studied to understand its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties. For example, the presence of halogen atoms, as seen in tetrahalogenated benzoic acids, can affect the compound's acidity and reactivity . The physical properties of N-Methyl-4-(2-chloroacetamido)benzoic acid would be expected to be influenced by the chloroacetamido substituent, potentially affecting its solubility and stability.
Scientific Research Applications
Advanced Oxidation Processes
A study highlighted the importance of advanced oxidation processes (AOPs) in degrading recalcitrant compounds like acetaminophen in water, leading to various by-products. This research might indicate the utility of similar compounds in environmental and pharmaceutical degradation studies (Qutob et al., 2022).
Antituberculosis Activity
Research on organotin(IV) complexes, including those with carboxylic acids as ligands, has demonstrated significant antituberculosis activity. This suggests the potential for N-Methyl-4-(2-chloroacetamido)benzoic acid and similar compounds to be explored for their biological activity and applications in medicinal chemistry (Iqbal et al., 2015).
LC-MS/MS Study of Degradation Processes
A study using LC-MS/MS to analyze the stability and degradation pathways of nitisinone revealed insights into the stability of pharmaceutical compounds under various conditions. Such methodologies could be applied to study N-Methyl-4-(2-chloroacetamido)benzoic acid's stability and degradation (Barchańska et al., 2019).
Effects on Gut Functions
Benzoic acid's role as an antibacterial and antifungal preservative that can improve gut functions points towards the interest in derivatives like N-Methyl-4-(2-chloroacetamido)benzoic acid for potential effects on health, highlighting the importance of studying such compounds' physiological impacts (Mao et al., 2019).
Pharmacological Insights from Ketamine Studies
Research on ketamine, an NMDA receptor antagonist, provides insights into therapeutic mechanisms that could be relevant for studying the pharmacological properties of related compounds, including N-Methyl-4-(2-chloroacetamido)benzoic acid. Such studies are valuable for understanding potential therapeutic applications (Zanos et al., 2018).
properties
IUPAC Name |
4-[(2-chloroacetyl)-methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSXGBJMRZJGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426627 | |
Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(2-chloroacetamido)benzoic acid | |
CAS RN |
147149-44-8 | |
Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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